molecular formula C17H12ClFN4O2S2 B2736362 2-chloro-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392297-57-3

2-chloro-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2736362
CAS No.: 392297-57-3
M. Wt: 422.88
InChI Key: QBRNHWRBPGFVOH-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole family, a class known for diverse biological activities, including antimicrobial, antifungal, and anticancer properties . Its structure features:

  • A 1,3,4-thiadiazole core substituted at position 5 with a sulfanyl-linked carbamoylmethyl group.
  • A 4-fluorophenylcarbamoyl moiety, enhancing electronic and steric properties.
  • A 2-chlorobenzamide group at position 2 of the thiadiazole ring, contributing to hydrophobic interactions.

The fluorophenyl and chlorobenzamide groups synergistically influence solubility, metabolic stability, and target binding .

Properties

IUPAC Name

2-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN4O2S2/c18-13-4-2-1-3-12(13)15(25)21-16-22-23-17(27-16)26-9-14(24)20-11-7-5-10(19)6-8-11/h1-8H,9H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRNHWRBPGFVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-fluoroaniline with other reagents to form the desired thiadiazole derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often focus on optimizing reaction conditions, scaling up the process, and ensuring cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized thiadiazole derivatives, while substitution reactions can produce a variety of substituted benzamide compounds .

Scientific Research Applications

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has explored its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name / ID (Evidence) Substituents Molecular Weight Notable Properties / Activities
Target Compound 4-Fluorophenylcarbamoylmethyl sulfanyl, 2-chlorobenzamide 435.87* Unreported in evidence; inferred stability from fluorine
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () 4-Chlorobenzylidene, 4-methylphenyl ~327.8 Insecticidal, fungicidal
N-{5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl}-4-(dimethylsulfamoyl)benzamide () 4-Chlorobenzyl sulfanyl, dimethylsulfamoyl benzamide 482.98 Enhanced sulfonamide bioactivity
2-Chloro-N-{5-[(2-methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide (V010-1889, ) 2-Methylprop-2-en-1-yl sulfanyl, 2-chlorobenzamide 325.84 Simpler structure; lower molecular weight
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide () 2,4-Dichlorophenyl, 2,6-difluorobenzamide 419.19 Dual halogenation for improved target affinity

*Calculated based on molecular formula.

Key Observations:
  • Halogen Effects : Fluorine in the target compound may improve metabolic stability and electronegativity compared to chlorine in analogs (e.g., ) .
  • Bioactivity Trends : Chlorophenyl and sulfonamide derivatives () exhibit stronger antimicrobial activity, while fluorinated analogs (e.g., ) may optimize pharmacokinetics .

Spectral and Crystallographic Data

  • IR Spectroscopy :
    • The target compound’s C=O (1663–1682 cm⁻¹) and C=S (1247–1255 cm⁻¹) stretches align with triazole-thiones in .
    • Absence of S–H (~2500–2600 cm⁻¹) confirms thione tautomer dominance, as seen in related thiadiazoles .
  • Crystallography :
    • Thiadiazole derivatives (e.g., ) exhibit planar geometries with dihedral angles <50° between aromatic rings, suggesting similar rigidity in the target compound .

Biological Activity

The compound 2-chloro-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H11ClFN3O2SC_{12}H_{11}ClFN_3O_2S, with a molecular weight of 293.75 g/mol. The presence of a thiadiazole ring and a fluorophenyl group suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways such as p53 activation and SIRT1 inhibition .

Case Study:
A study evaluated the anticancer effects of thiadiazole derivatives, revealing that certain modifications to the structure could enhance their efficacy. The compound's ability to inhibit SIRT1 led to increased expression of p53, a crucial tumor suppressor gene .

Antiviral Activity

Thiadiazole derivatives have also been investigated for their antiviral properties. Research indicates that modifications in the thiadiazole structure can enhance activity against viral polymerases, making them potential candidates for treating viral infections like hepatitis C .

Research Findings:
In vitro assays demonstrated that related compounds showed IC50 values as low as 0.35 μM against HCV NS5B polymerase, indicating strong antiviral activity . The structural similarity suggests that this compound may exhibit comparable effects.

The proposed mechanisms through which this compound exerts its biological activities include:

  • Inhibition of Enzymatic Activity: Compounds containing thiadiazole rings often inhibit enzymes critical for cancer cell survival and viral replication.
  • Modulation of Apoptosis: Activation of apoptotic pathways through p53 modulation leads to increased cancer cell death.

Comparative Analysis

The following table summarizes the biological activities of various derivatives related to this compound:

Compound NameActivity TypeIC50/EC50 ValueReference
Compound AAntiviral0.35 μM
Compound BAnticancer0.26 μM
Compound CAnticancer0.96 μg/mL

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